N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines benzimidazole and cycloheptapyrazole moieties
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H25N5O/c1-13(2)25-17-11-7-6-10-16(17)22-18(25)12-21-20(26)19-14-8-4-3-5-9-15(14)23-24-19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,21,26)(H,23,24) |
InChI Key |
DITLUHOKZYEURV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the propan-2-yl group. Subsequent steps involve the construction of the cycloheptapyrazole ring system and the final coupling to form the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
